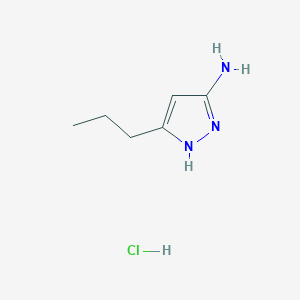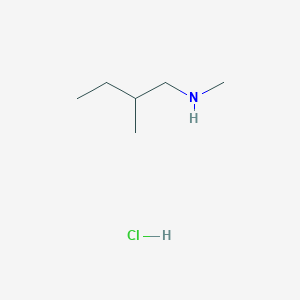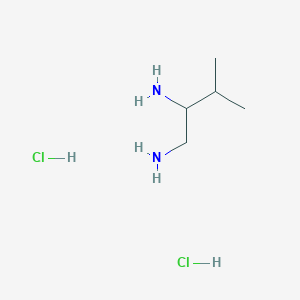![molecular formula C12H17NO2S B1423042 3-[(Oxane-4-sulfinyl)methyl]aniline CAS No. 1311315-13-5](/img/structure/B1423042.png)
3-[(Oxane-4-sulfinyl)methyl]aniline
Übersicht
Beschreibung
3-[(Oxane-4-sulfinyl)methyl]aniline, also known as 3-OSMA, is a chemical compound that has a broad range of applications in the field of scientific research. This compound is a derivative of aniline, and it is used in various types of experiments, such as in the synthesis of certain compounds, in the study of biochemical and physiological effects, and in the development of new drugs.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
3-[(Oxane-4-sulfinyl)methyl]aniline and related compounds have been utilized in various chemical syntheses. For example, Liu, Zheng, and Wu (2017) developed a method for facile assembly of 3-((arylsulfonyl)methyl)indolin-2-ones by inserting sulfur dioxide starting from anilines (Liu, Zheng, & Wu, 2017). Zolfigol et al. (2012) described the use of an ionic liquid as a reagent for the nitration of aromatic compounds, including aniline derivatives (Zolfigol et al., 2012).
Polymerization and Material Science
In material science, aniline derivatives like 3-[(Oxane-4-sulfinyl)methyl]aniline have been used in the synthesis of polymers and copolymers. Prévost, Petit, and Pla (1999) conducted studies on the chemical oxidative copolymerization of aniline with o-alkoxysulfonated anilines, leading to water-soluble and self-doped polyaniline derivatives (Prévost, Petit, & Pla, 1999). Additionally, Moujahid, Dubois, Besse, and Leroux (2005) explored the incorporation of aniline sulfonic acid derivatives into the interlamellar space of layered double hydroxides (Moujahid, Dubois, Besse, & Leroux, 2005).
Analytical Chemistry and Mass Spectrometry
Aniline derivatives have applications in analytical chemistry, particularly in mass spectrometry. Onuska, Comba, and Harrison (1976) determined the electron impact and chemical ionization mass spectra of various sulfur-containing aniline derivatives (Onuska, Comba, & Harrison, 1976).
Environmental Science and Microbiology
In environmental science and microbiology, derivatives of aniline play a role in studies related to pollution and microbial degradation. Liu et al. (2002) isolated a Delftia sp. strain capable of using aniline as a carbon, nitrogen, and energy source, which could have implications for wastewater treatment (Liu et al., 2002).
Eigenschaften
IUPAC Name |
3-(oxan-4-ylsulfinylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c13-11-3-1-2-10(8-11)9-16(14)12-4-6-15-7-5-12/h1-3,8,12H,4-7,9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKIPQLSRHCAKAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1S(=O)CC2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Oxane-4-sulfinyl)methyl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{4-[(Methylamino)methyl]piperidin-1-yl}-1-phenylethan-1-ol](/img/structure/B1422962.png)
![N-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine](/img/structure/B1422963.png)


![Methyl({[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl})amine dihydrochloride](/img/structure/B1422967.png)

![3-ethyl-1-[2-(1H-pyrazol-1-yl)ethyl]piperazine](/img/structure/B1422972.png)

![N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine](/img/structure/B1422974.png)




